molecular formula C13H17NO B3048235 1,3-Dimethyl-2-phenylpiperidin-4-one CAS No. 161894-21-9

1,3-Dimethyl-2-phenylpiperidin-4-one

Cat. No.: B3048235
CAS No.: 161894-21-9
M. Wt: 203.28 g/mol
InChI Key: STSXXDYXEZFGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-phenylpiperidin-4-one is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol It is a piperidinone derivative, which means it contains a piperidine ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-phenylpiperidin-4-one can be synthesized through a Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically takes place in ethanol as a solvent and requires heating to facilitate the formation of the piperidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Mannich reaction under controlled conditions to ensure high yield and purity. This may include optimizing reaction parameters such as temperature, solvent choice, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1,3-dimethyl-2-phenylpiperidin-4-ol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: 1,3-dimethyl-2-phenylpiperidin-4-ol.

    Substitution: Substituted piperidinone derivatives with different functional groups.

Scientific Research Applications

1,3-Dimethyl-2-phenylpiperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-phenylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

1,3-Dimethyl-2-phenylpiperidin-4-one can be compared with other piperidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1,3-dimethyl-2-phenylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-12(15)8-9-14(2)13(10)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSXXDYXEZFGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341895
Record name 1,3-Dimethyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161894-21-9
Record name 1,3-Dimethyl-2-phenylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2-phenylpiperidin-4-one
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-2-phenylpiperidin-4-one
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl-2-phenylpiperidin-4-one
Reactant of Route 4
Reactant of Route 4
1,3-Dimethyl-2-phenylpiperidin-4-one
Reactant of Route 5
1,3-Dimethyl-2-phenylpiperidin-4-one
Reactant of Route 6
1,3-Dimethyl-2-phenylpiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.